tert-Butyl dipropylcarbamate

Description

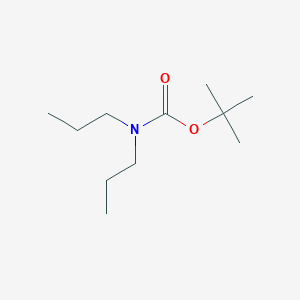

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

tert-butyl N,N-dipropylcarbamate |

InChI |

InChI=1S/C11H23NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-9H2,1-5H3 |

InChI Key |

YGBCREOSZDEUGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving Tert Butyl Dipropylcarbamate Systems

Mechanistic Pathways of Carbamate (B1207046) Formation

The synthesis of tert-butyl carbamates, including tert-butyl dipropylcarbamate, can be achieved through several mechanistic routes. These pathways often involve the reaction of an amine with a carbonyl-containing reagent.

A primary and widely utilized method for the formation of tert-butyl carbamates is through a nucleophilic addition-elimination reaction. jkchemical.comnih.gov This process typically involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jkchemical.comorganic-chemistry.org In the case of this compound, dipropylamine (B117675) acts as the nucleophile.

Another common reagent for this transformation is tert-butyl chloroformate. The reaction proceeds via a similar nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate.

Table 1: Reagents for Nucleophilic Addition-Elimination in Carbamate Synthesis

| Reagent | Amine | Product | Key Features |

| Di-tert-butyl dicarbonate (Boc₂O) | Dipropylamine | This compound | Commonly used, produces gaseous byproducts. jkchemical.com |

| tert-Butyl chloroformate | Dipropylamine | This compound | Highly reactive, requires careful handling. |

The Curtius rearrangement provides an alternative pathway to carbamates by converting a carboxylic acid into an isocyanate intermediate. wikipedia.orgnih.govbyjus.com This isocyanate can then be trapped by an alcohol, such as tert-butanol (B103910), to yield the desired tert-butyl carbamate. wikipedia.orgjove.com

The process begins with the conversion of a carboxylic acid to an acyl azide (B81097). This is often achieved by reacting the carboxylic acid with a reagent like diphenylphosphoryl azide (DPPA) or by treating an acyl chloride with sodium azide. orgsyn.orgnih.gov Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.orgjove.com The isocyanate is a highly reactive intermediate that readily undergoes nucleophilic attack. byjus.com When tert-butanol is present, it attacks the electrophilic carbon of the isocyanate, forming the tert-butyl carbamate. wikipedia.org This method is particularly useful for synthesizing carbamates from complex carboxylic acids. nih.govnih.gov

A modified, one-pot procedure involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which generates the acyl azide in situ. nih.govorganic-chemistry.org This intermediate then rearranges to the isocyanate, which is subsequently trapped by tert-butanol, also present in the reaction mixture. nih.gov

Table 2: Key Steps in Curtius Rearrangement for Carbamate Formation

| Step | Reactant(s) | Intermediate/Product | Description |

| 1 | Carboxylic Acid, Azide Source | Acyl Azide | Formation of the key azide intermediate. orgsyn.org |

| 2 | Acyl Azide | Isocyanate | Thermal decomposition and rearrangement with loss of N₂. wikipedia.org |

| 3 | Isocyanate, tert-Butanol | tert-Butyl Carbamate | Nucleophilic attack of the alcohol on the isocyanate. nih.gov |

While less common for the primary synthesis of simple carbamates like this compound, radical reactions can play a role in the further derivatization of carbamate-containing molecules. researchgate.net For instance, radical-mediated cyclization reactions can be initiated on substrates containing a carbamate group, leading to the formation of complex heterocyclic structures. bham.ac.uk

In some contexts, the carbamate group can influence the regioselectivity and stereoselectivity of radical additions to nearby functional groups. The generation of radicals can be achieved through various methods, including the use of radical initiators like AIBN or through photoredox catalysis. While direct radical-based formation of the carbamate bond itself is not a standard synthetic route, the functional group can be a key participant in subsequent radical transformations. Research has also explored the derivatization of carbamate pesticides using radical reactions in supercritical carbon dioxide. researchgate.netnih.gov

Cleavage and Deprotection Mechanisms of tert-Butyl Carbamates

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively mild removal. organic-chemistry.org The cleavage of the tert-butyl carbamate is a crucial step in many synthetic sequences.

The most common method for the deprotection of tert-butyl carbamates is through acid catalysis. organic-chemistry.orgacsgcipr.org Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid, or aqueous phosphoric acid are frequently used. jkchemical.comcommonorganicchemistry.comnih.gov

The mechanism begins with the protonation of the carbonyl oxygen of the carbamate group by the acid. commonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond of the tert-butyl group. The key step is the departure of the tert-butyl group as a stable tertiary carbocation, the tert-butyl cation. acsgcipr.orgcommonorganicchemistry.com This leaves behind a carbamic acid intermediate. Carbamic acids are inherently unstable and readily undergo decarboxylation to release the free amine and carbon dioxide gas. commonorganicchemistry.com

The fate of the tert-butyl cation is an important consideration. It can be trapped by a nucleophile, or it can lose a proton to form isobutylene (B52900) gas. acsgcipr.orgstackexchange.com To prevent the tert-butyl cation from reacting with nucleophilic sites on the substrate, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. youtube.com

Table 3: Common Acids for tert-Butyl Carbamate Cleavage

| Acid | Conditions | Key Features |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (B109758). jkchemical.com | Highly effective, volatile byproducts. commonorganicchemistry.com |

| Hydrochloric Acid (HCl) | In an organic solvent like methanol (B129727) or dioxane. | Common and cost-effective. |

| Aqueous Phosphoric Acid | Mild conditions, can be selective. nih.gov | Environmentally benign option. nih.gov |

While acid-catalyzed cleavage is predominant for tert-butyl carbamates, oxidative and reductive methods are also employed for the cleavage of other types of carbamates, and in some specific cases, can be relevant to tert-butyl carbamate systems.

Oxidative cleavage is not a standard method for the removal of the Boc group, as the tert-butyl group itself is not readily oxidized under typical conditions. However, other carbamate protecting groups can be cleaved oxidatively. The term "oxidative cleavage" more broadly in organic chemistry refers to the breaking of carbon-carbon double or triple bonds using oxidizing agents like ozone or potassium permanganate, resulting in carbonyl compounds. numberanalytics.com Recently, a method for the deprotection of tert-butyl groups using a triarylamminium radical cation has been reported, which can be considered a form of oxidative activation. acs.orgacs.org

Reductive cleavage is also not a typical method for Boc deprotection. However, certain carbamates, particularly aryl O-carbamates, can be cleaved reductively. organic-chemistry.orgacs.orgacs.org For example, the Schwartz reagent (zirconocene hydrochloride) has been shown to be effective for the reductive cleavage of aryl O-carbamates to the corresponding phenols. organic-chemistry.orgorganic-chemistry.org This method is generally mild and tolerates a variety of functional groups. organic-chemistry.orgacs.org For N-Boc groups, reductive cleavage is not a common strategy as the C-N bond is quite robust.

Structure-Reactivity Relationships of tert-Butyl Carbamate Systems

The reactivity and stability of carbamates are profoundly influenced by the nature of the substituents on both the nitrogen and oxygen atoms. In the case of this compound, the bulky tert-butyl group on the oxygen and the two propyl groups on the nitrogen dictate its chemical behavior.

Steric and Electronic Effects of the tert-Butyl Group on Carbamate Reactivity

The tert-butyl group exerts significant steric and electronic effects that modulate the reactivity of the carbamate functional group.

Influence of N,N-Disubstitution on Carbamate Reactivity and Stability

The presence of two alkyl substituents on the carbamate nitrogen, as in this compound, has a pronounced effect on its properties, primarily enhancing its stability.

N,N-disubstituted carbamates are known to be significantly more stable towards hydrolysis compared to their N-monosubstituted or N-unsubstituted counterparts. acs.orgnih.gov This increased stability arises from a combination of factors:

Increased Steric Shielding: The two propyl groups, in concert with the tert-butyl group, create a highly congested environment around the carbamate functional group. This steric crowding further inhibits the approach of water or other nucleophiles, drastically slowing the rate of potential hydrolysis or other decomposition pathways.

Absence of N-H Proton: Unlike primary or secondary carbamates, tertiary carbamates lack an N-H proton. This eliminates the possibility of intermolecular hydrogen bonding through this site and prevents deprotonation at the nitrogen, which can be a key step in certain decomposition mechanisms. acs.org

This enhanced stability makes N,N-disubstituted carbamates, including the this compound system, robust functionalities in various chemical environments.

Relative Stability of Carbamate Substitution Patterns:

| Carbamate Type | General Stability to Hydrolysis | Key Structural Feature |

| N,N-Disubstituted | High acs.orgnih.gov | No N-H proton, significant steric hindrance. |

| N-Monosubstituted | Moderate to Low nih.gov | Possesses one N-H proton. |

| N-Unsubstituted | Generally Low | Possesses two N-H protons. |

This table provides a general comparison of the hydrolytic stability based on the substitution pattern of the carbamate nitrogen.

Advanced Applications of Tert Butyl Dipropylcarbamate in Organic Synthesis Methodology

As a Protecting Group in Complex Molecule Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry, valued for its stability and the mild conditions required for its installation and removal. fishersci.co.ukjk-sci.com

Protection of Amines and Amino Acids (Boc Chemistry)

The protection of primary and secondary amines as tert-butyl carbamates is a cornerstone of modern organic synthesis, particularly in peptide synthesis. masterorganicchemistry.com This process, often referred to as "Boc protection," renders the typically nucleophilic and basic amine unreactive to many reagents, allowing chemical transformations to be performed on other parts of the molecule. total-synthesis.com

The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like sodium hydroxide, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.ukjk-sci.comwikipedia.org The reaction mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of the Boc₂O molecule. masterorganicchemistry.com This is followed by the collapse of the tetrahedral intermediate, which expels a t-butyl carbonate leaving group. This leaving group can subsequently decompose into the stable gas carbon dioxide and a tert-butoxide anion, which then deprotonates the newly formed carbamate (B1207046). jk-sci.comchemistrysteps.com

The Boc group is stable under a wide range of conditions, including exposure to most nucleophiles and bases. organic-chemistry.org However, it is readily cleaved under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727), are typically employed for deprotection. fishersci.co.ukwikipedia.org The mechanism proceeds by protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comchemistrysteps.com The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to release the free amine. masterorganicchemistry.comchemistrysteps.com

| Reaction | Common Reagents | Key Features |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, TEA, DMAP) | High yields, mild conditions, compatible with various solvents (THF, ACN, water). fishersci.co.ukwikipedia.org |

| Deprotection | Strong acids (e.g., Trifluoroacetic Acid (TFA), HCl) | Fast reaction at room temperature, produces gaseous CO₂ and a stable t-butyl cation. fishersci.co.ukjk-sci.comchemistrysteps.com |

Orthogonal Protection Strategies with Other Protecting Groups

In the synthesis of complex molecules with multiple functional groups, such as peptides or polyfunctional natural products, it is often necessary to protect and deprotect different functional groups selectively. nih.gov An orthogonal protection strategy allows for the removal of one specific protecting group in the presence of others by using distinct and non-interfering reaction conditions. nih.govresearchgate.net

The acid-labile nature of the Boc group makes it an ideal component in such strategies. It is orthogonal to several other widely used protecting groups, most notably:

Fmoc (9-fluorenylmethoxycarbonyl) group: This group is base-labile and is typically removed with a solution of piperidine (B6355638) in DMF. researchgate.nethighfine.com The combination of the acid-labile Boc group for side-chain protection and the base-labile Fmoc group for temporary α-amino protection is the foundation of the most common strategy in modern solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net

Cbz (Carboxybenzyl) group: This group is stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc. It is typically cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst). masterorganicchemistry.comchemistrysteps.com

Alloc (Allyloxycarbonyl) group: This group is removed under specific conditions using a palladium catalyst, making it orthogonal to Boc, Fmoc, and Cbz groups. researchgate.netub.edu

This compatibility allows chemists to orchestrate complex synthetic sequences, unmasking specific reactive sites at will while others remain protected. For instance, a Boc-protected amine can remain intact while an Fmoc group is removed, allowing for chain extension at that specific site. researchgate.net

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Cbz, Alloc organic-chemistry.orghighfine.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Alloc researchgate.netresearchgate.net |

| Carboxybenzyl | Cbz | Catalytic Hydrogenolysis (H₂/Pd) | Boc, Fmoc, Alloc chemistrysteps.commasterorganicchemistry.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Boc, Fmoc, Cbz researchgate.netub.edu |

As a Key Synthetic Intermediate

Beyond its role as a transient shield, the Boc-protected amine is a stable, versatile intermediate that serves as a foundational building block for a wide array of more complex molecules.

Role in Total Synthesis of Natural Products and Analogues (e.g., statin intermediates, antiviral drug precursors)

The strategic use of Boc-protected intermediates is critical in the multi-step total synthesis of numerous pharmaceuticals and natural products.

Statin Intermediates: Statins are a class of cholesterol-lowering drugs that function by inhibiting the HMG-CoA reductase enzyme. researchgate.net The synthesis of the complex side chains found in drugs like atorvastatin (B1662188) and rosuvastatin (B1679574) often relies on chiral intermediates that are manipulated using protecting group strategies. researchgate.netgoogle.com For example, biocatalytic processes have been developed to produce key chiral precursors like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. mdpi.com The synthesis of these complex fragments often involves steps where amine functionalities on other parts of the molecule are masked, frequently with a Boc group, to prevent unwanted side reactions during sensitive oxidation or reduction steps. researchgate.net

Antiviral Drug Precursors: The synthesis of nucleoside and nucleotide analogues, a major class of antiviral drugs, also heavily relies on protecting group chemistry. For instance, a synthetic route to Tenofovir, a drug used to treat HIV and hepatitis B, was developed using di-tert-butyl oxymethyl phosphonates as key intermediates. nih.govchemrxiv.org The synthesis involves the alkylation of an adenine (B156593) derivative, where the use of tert-butyl protecting groups on the phosphonate (B1237965) moiety is crucial for the reaction's success. nih.gov The final step involves deprotection with aqueous acid to yield the active pharmaceutical ingredient. nih.gov

Precursor for N-Containing Heterocycles and Complex Amine Derivatives

Boc-protected amines are fundamental starting materials for the synthesis of a vast range of nitrogen-containing heterocycles and complex amine derivatives. The Boc group's stability allows for extensive chemical modifications on the carbon skeleton of the intermediate.

For example, a series of novel tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives with anti-inflammatory activity were synthesized starting from a Boc-protected aminophenyl precursor. nih.govnih.gov The presence of the Boc group allows for a standard amide coupling reaction between the free amine and various carboxylic acids using coupling reagents like EDCI and HOBt. nih.govscispace.com Similarly, complex thiophene-based carbamates have been synthesized using a Boc-protected aminothiophene as a scaffold for further elaboration through palladium-catalyzed coupling reactions. rug.nl The Boc group effectively deactivates the amine, preventing it from interfering with the coupling reaction, and can be removed later if desired.

Building Block in Cascade and Multicomponent Reactions

Cascade reactions, where multiple chemical bonds are formed in a single operation without isolating intermediates, offer a powerful strategy for rapidly building molecular complexity. rsc.org Multicomponent reactions (MCRs), a type of cascade, bring together three or more reactants in one pot to form a product that contains portions of all starting materials.

Boc-protected compounds and related reagents can be key participants in these efficient processes. For example, a novel cascade synthesis of 5-(hydroxymethyl)oxazolidin-2-ones, which are important pharmaceutical intermediates, was developed using tert-butyl carbonate as a nucleophile in an epoxide ring-opening cascade. nih.gov In another example, tert-butyl nitrite (B80452) has been used to trigger radical cascade reactions for the one-pot, multicomponent synthesis of isoxazoles from alkenes and aldehydes. rsc.orgresearchgate.net These strategies leverage the specific reactivity of tert-butyl containing reagents to drive complex transformations in an efficient and atom-economical manner.

Role in C-H Functionalization Strategies and Site Selectivity

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to molecular construction. A key challenge in this field is controlling the site selectivity of the reaction. This is often achieved through the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond.

While various carbamates and amides have been successfully employed as directing groups, specific studies detailing the use of the tert-butyl dipropylcarbamate moiety for this purpose are not prevalent in the current body of scientific literature. In principle, the carbamate's carbonyl oxygen could coordinate to a transition metal, directing the functionalization to an ortho-position of an aromatic ring or a specific C-H bond in an aliphatic chain. The steric and electronic properties of the tert-butyl and dipropyl groups would be expected to influence the stability and reactivity of the resulting metallacycle intermediate, thereby affecting reaction efficiency and selectivity.

However, research has more broadly focused on other carbamate derivatives. For instance, the more general tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines and its role in directing C-H activation is an active area of investigation. Similarly, dialkylcarbamoyl groups have been explored as directing groups. The specific combination of a tert-butyl ester and N,N-dipropyl substitution in this compound presents a unique electronic and steric profile that has yet to be extensively leveraged or reported for controlling site selectivity in C-H functionalization reactions.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl Dipropylcarbamate and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation and study of reaction mechanisms involving carbamates like tert-butyl dipropylcarbamate. The unique chemical environment of each nucleus (¹H and ¹³C) provides a detailed map of the molecule's connectivity and conformational dynamics.

The tert-butyl group is particularly useful as an NMR probe. It typically yields a sharp, intense singlet in the ¹H NMR spectrum due to the nine equivalent protons, making it easily identifiable and observable even at low concentrations or when attached to large molecular assemblies. nih.govnih.gov This signal can be monitored to track the progress of reactions involving the carbamate (B1207046) moiety. For instance, in mechanistic studies, changes in the chemical shift or broadening of the tert-butyl resonance can indicate binding events or conformational changes that restrict its high degree of rotational freedom. nih.gov

The dipropyl groups on the nitrogen atom provide additional valuable information. The methylene (B1212753) groups adjacent to the nitrogen (N-CH₂) will have a distinct chemical shift compared to the other methylene (CH₂) and terminal methyl (CH₃) groups. The coupling patterns (e.g., triplets and sextets) observed in the ¹H NMR spectrum confirm the propyl chain structure. Furthermore, the electronic delocalization in the carbamate functionality can lead to hindered rotation around the C-N bond, potentially resulting in magnetically non-equivalent propyl groups, which would appear as separate sets of signals in the NMR spectrum. nih.gov Monitoring these signals can provide insight into reaction intermediates and transition states. researchgate.netchemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard functional group effects and data from related carbamate structures.

| Atom | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | (CH₃)₃C- | ~1.5 | ~28 |

| 2 | (CH₃)₃C - | - | ~80 |

| 3 | -N-C =O | - | ~155 |

| 4 | -N-CH₂- | ~3.2 | ~48 |

| 5 | -CH₂-CH₂- | ~1.6 | ~21 |

| 6 | -CH₂-CH₃ | ~0.9 | ~11 |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for deducing its structure through fragmentation analysis. Under techniques like electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺.

A defining fragmentation pathway for gas-phase cations of tert-butylcarbamates (t-BOC derivatives) is the coupled elimination of isobutylene (B52900) (2-methylpropene) and carbon dioxide, resulting in a characteristic neutral loss of 100 Da. nih.gov This process is highly specific and is a key diagnostic feature for identifying the tert-butoxycarbonyl group in a molecule. The mechanism involves protonation, typically on the carbonyl oxygen, followed by the cleavage of the tert-butyl C-O bond to release the stable tert-butyl cation or, more commonly, isobutylene via a rearrangement. nih.gov

Further fragmentation of this compound would likely involve the propyl side chains. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common pathway for amines and related compounds. youtube.com This would lead to the loss of an ethyl radical (C₂H₅•) to form a stabilized iminium ion. The analysis of these fragmentation patterns using tandem mass spectrometry (MS/MS) allows for unambiguous structural confirmation. researchgate.netresearchgate.net

Table 2: Expected Key Fragmentation Ions for Protonated this compound ([M+H]⁺) Molecular Weight of C₁₁H₂₃NO₂ = 201.31 g/mol

| m/z Value | Proposed Ion/Fragment | Fragmentation Pathway |

| 202.3 | [C₁₁H₂₄NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 146.1 | [C₇H₁₆NO]⁺ | Loss of isobutylene (C₄H₈) |

| 102.1 | [C₆H₁₆N]⁺ | Loss of isobutylene (C₄H₈) and CO₂ |

| 173.1 | [C₉H₂₀NO₂]⁺ | Loss of ethyl radical (•C₂H₅) from a propyl group |

X-ray Crystallography and Conformational Analysis of Carbamate Systems

While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography applied to other carbamates provide a clear picture of its likely solid-state conformation. mdpi.com

A key feature of the carbamate group is the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts partial double bond character to the C-N bond. nih.gov This results in a largely planar N-C(=O)-O arrangement. The rotation around this C-N bond is restricted, leading to the possibility of syn and anti conformers (also referred to as Z and E isomers, respectively). The steric bulk of the substituents on the nitrogen and the oxygen determines which conformer is more stable. For many carbamates, the energy difference between these rotamers is small, and both may coexist in solution. nih.gov

In the solid state, one conformation is typically "frozen out." For this compound, the bulky tert-butyl group and the two propyl chains would create significant steric interactions. The molecule would likely adopt a conformation that minimizes these interactions. Crystal packing is further influenced by intermolecular forces, such as hydrogen bonds if available, or van der Waals interactions. researchgate.netresearchgate.net Analysis of related structures shows that the piperidine (B6355638) ring in tert-butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate adopts a distorted chair conformation to accommodate its substituents. researchgate.net Similarly, the propyl chains in this compound would arrange to minimize steric strain.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for identifying the functional groups present in this compound and for monitoring chemical reactions in real time. nih.govrsc.org Each vibrational mode corresponds to a specific bond stretching or bending, creating a unique "fingerprint" spectrum for the molecule. nih.gov

The most prominent and diagnostic absorption band in the IR spectrum of a carbamate is the strong C=O (carbonyl) stretch. Due to the electronic influence of both the nitrogen and oxygen atoms, this band typically appears in the range of 1740-1680 cm⁻¹. Other key vibrations include the C-N stretching and O-C-O stretching modes. researchgate.netdtu.dk

These techniques are also powerful for reaction monitoring. youtube.com For example, during the synthesis of this compound from an isocyanate and tert-butanol (B103910), one could monitor the disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2270 cm⁻¹ and the simultaneous appearance of the carbamate C=O peak around 1700 cm⁻¹. researchgate.net This allows for real-time tracking of reactant consumption and product formation, aiding in reaction optimization.

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are typical ranges for the specified functional groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

| C-H Stretch (Alkyl) | 2975-2850 | Strong | From tert-butyl and propyl groups. |

| C=O Stretch (Carbamate) | 1740-1680 | Very Strong | The most characteristic peak. |

| C-N Stretch | 1250-1180 | Medium-Strong | Coupled with other modes. |

| O-C-O Stretch (Ester) | 1300-1000 | Strong | Typically two bands (asymmetric & symmetric). |

| C-H Bend (Alkyl) | 1470-1365 | Medium | Umbrella mode for methyl groups. |

Theoretical and Computational Chemistry Studies on Tert Butyl Dipropylcarbamate

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for mapping out the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. nih.gov These methods are used to identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy of these species, the activation energy barriers for different pathways can be determined, revealing the most likely course of a reaction. nih.govnih.gov

For tert-butyl dipropylcarbamate, such studies could investigate its formation or decomposition pathways. For instance, the reaction mechanism for its synthesis from a corresponding alcohol, amine, and a carbonyl source, or its hydrolysis back to these components, could be modeled. researchgate.netresearchgate.net Computational methods like the Intrinsic Reaction Coordinate (IRC) are used to confirm that a calculated transition state correctly connects the desired reactants and products on the potential energy surface. youtube.com Studies on other carbamates, such as those formed from CO2 and various amines, have successfully used these techniques to elucidate complex, multi-step reaction pathways, often involving solvent molecules that act as catalysts or proton shuttles. nih.govresearchgate.netresearchgate.net

Illustrative Data: Hypothetical Reaction Pathway for Hydrolysis

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (Carbamate + H₂O) | Initial state | 0.0 |

| Transition State 1 (TS1) | Water nucleophilic attack on carbonyl carbon | +25.5 |

| Intermediate 1 | Tetrahedral intermediate | +10.2 |

| Transition State 2 (TS2) | Proton transfer and C-N bond cleavage | +18.7 |

| Products (Alcohol + Amine + CO₂) | Final state | -5.8 |

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the electronic structure of medium-sized molecules like this compound. acs.orgnih.gov DFT calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with experimental data if available.

Furthermore, DFT provides a wealth of information about the electronic properties of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity. The energy and location of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. DFT can also be used to calculate atomic charges, map the molecular electrostatic potential (MEP) to visualize charge distribution, and simulate vibrational (infrared) spectra to aid in experimental characterization. acs.orgnih.gov Studies on related carbamates have shown that the carbamate (B1207046) group itself features a delocalized π-electron system, which influences its geometry and rigidity. acs.orgnih.gov

Illustrative Data: Calculated Properties of this compound (B3LYP/6-31G) *

| Property | Calculated Value |

|---|---|

| Bond Length (C=O) | 1.22 Å |

| Bond Length (C-N) | 1.37 Å |

| Bond Angle (O=C-N) | 125.1° |

| HOMO Energy | -6.8 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.3 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape (conformation). nih.gov

For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are essential for performing a thorough conformational analysis. acs.orgnih.gov By simulating the molecule, often in a solvent like water or chloroform (B151607) to mimic experimental conditions, researchers can identify the most stable, low-energy conformations and the energy barriers between them. acs.orgnih.govacs.org This information is crucial as the reactivity and biological activity of a molecule can depend heavily on its preferred shape. MD simulations also provide detailed insights into intermolecular interactions, such as hydrogen bonding between the carbamate and solvent molecules, which can significantly influence its properties and behavior. acs.org

Illustrative Data: Low-Energy Conformers from MD Simulation

| Conformer | Key Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° (trans) | 0.00 | 75.2 |

| 2 | -65.2° (gauche) | 1.85 | 15.1 |

| 3 | 5.1° (cis-like) | 3.50 | 9.7 |

Prediction of Reactivity and Selectivity via Computational Modeling

The ultimate goal of many computational studies is to predict how a molecule will behave in a chemical reaction. By combining the insights from quantum chemical calculations and molecular dynamics, robust models can be built to forecast both reactivity (how fast a reaction occurs) and selectivity (which product is favored). nih.gov

For this compound, reactivity descriptors derived from DFT, such as the energies of frontier orbitals and the molecular electrostatic potential map, can predict the most likely sites for chemical attack. researchgate.net For example, the negative potential around the carbonyl oxygen suggests it is a likely site for interaction with electrophiles or hydrogen bond donors. Activation energies calculated for competing reaction pathways can predict which reaction will be faster under given conditions. If the molecule can react to form different stereoisomers, the relative energies of the transition states leading to each isomer can be used to predict the stereoselectivity of the reaction. Such predictive modeling is a cornerstone of modern chemical research, enabling the rational design of experiments and catalysts. nih.govresearchgate.net

Future Research Directions and Emerging Trends in Tert Butyl Dipropylcarbamate Chemistry

Integration with Artificial Intelligence and Machine Learning for Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis, including the production of carbamates like tert-butyl dipropylcarbamate. nih.govyoutube.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. youtube.com

Key areas of impact include:

Reaction Prediction and Optimization: ML models can be trained on existing reaction data to predict the optimal conditions for synthesizing tert-butyl carbamates, including temperature, pressure, catalyst choice, and solvent systems. youtube.com This can significantly reduce the number of experiments required, saving time and resources.

Novel Catalyst and Reagent Discovery: AI algorithms can be employed to design new catalysts and reagents with enhanced reactivity and selectivity for carbamate (B1207046) synthesis. By understanding the underlying chemical principles, ML can propose novel molecular structures that may outperform existing systems.

Mechanism Interrogation: ML can assist in elucidating complex reaction mechanisms by analyzing experimental data and computational results. youtube.com This deeper understanding can lead to the development of more efficient and robust synthetic routes.

For instance, ML models are being developed to predict the enantioselectivity of asymmetric reactions, a crucial aspect for the synthesis of chiral molecules. rsc.org While not specific to this compound, this technology could be adapted to control the stereochemistry of carbamate derivatives.

Sustainable and Circular Economy Approaches in Carbamate Synthesis

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes. youtube.com For carbamate synthesis, this translates to a focus on using renewable feedstocks, reducing waste, and designing processes that are inherently safer and more energy-efficient. nih.govgoogle.com

Emerging trends in this area include:

CO2 as a C1 Feedstock: The use of carbon dioxide as a renewable and readily available C1 source for carbamate synthesis is a major area of research. acs.orgacs.org This approach not only utilizes a greenhouse gas but also offers a more sustainable alternative to traditional phosgene-based methods. acs.org

Mass Balance Approach: In a circular economy, the mass balance approach allows for the tracking of recycled and bio-based feedstocks through complex production processes. youtube.comresearchgate.net This ensures that products marketed as "sustainable" have a verifiable chain of custody, contributing to a more transparent and circular chemical industry. youtube.comresearchgate.net

Green Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents with more environmentally benign alternatives. For example, the use of greener solvents in reactions involving tert-butyl carbamates is being explored. nih.gov

Catalyst-Free and Additive-Free Synthesis: The development of synthetic methods that proceed without the need for catalysts or additives is a key goal of green chemistry. Recent research has demonstrated the continuous synthesis of carbamates from CO2 and amines without the use of additional catalysts. acs.org

Table 1: Comparison of Traditional vs. Sustainable Approaches in Carbamate Synthesis

| Feature | Traditional Approach | Sustainable Approach |

| Carbon Source | Phosgene (B1210022) and its derivatives | Carbon Dioxide (CO2) |

| Solvents | Often hazardous (e.g., DMF) | Greener alternatives, solvent-free conditions |

| Feedstocks | Fossil-based | Renewable (biomass), recycled materials |

| Process | Often batch reactions with potential for waste | Continuous flow processes, circular economy principles |

Exploration of Novel Reactivity and Unprecedented Transformations of tert-Butyl Carbamates

The tert-butyl carbamate (Boc) group is well-known as a protecting group for amines in organic synthesis. nih.govorgsyn.org However, researchers are continuously exploring new and unexpected reactivity of this versatile functional group.

Areas of active investigation include:

Directed Metalation: The carbamate group can act as a directed metalation group, facilitating the functionalization of aromatic rings at specific positions. acs.org This strategy provides a powerful tool for the synthesis of complex substituted aromatic compounds.

Novel Cyclization Reactions: The tert-butoxycarbonyl group can participate in cyclization reactions, leading to the formation of various heterocyclic structures. For example, the selenium or iodine-induced cyclization of tert-butyl 2-allyl- or N-allyl-3-thienylcarbamates has been shown to produce thienooxazepinones and N-(3-thienyl)oxazolidinones. rsc.org

Chameleon-like Dienophile Reactivity: A 2(H)-pyran-2-one bearing a tert-butylcarbamate (B1260302) group has been shown to act as a "chameleon" diene in Diels-Alder reactions, reacting efficiently with both electron-rich and electron-deficient dienophiles. nih.gov

Transformations of the Carbamate Moiety: While typically used as a protecting group, research is also exploring transformations of the carbamate itself. For instance, methods for the one-pot transformation of benzyl (B1604629) carbamates into t-butyl carbamates have been reported. researchgate.net

These explorations into novel reactivity expand the synthetic utility of tert-butyl carbamates beyond their traditional role, opening up new avenues for the construction of complex molecules.

Microfluidic Reactor Technology and Process Intensification for Carbamate Production

Microfluidic reactors and other process intensification technologies offer significant advantages over traditional batch reactors for chemical synthesis. ufluidix.comnih.govepfl.chyoutube.com These technologies enable precise control over reaction parameters, leading to improved yields, selectivity, and safety. ufluidix.comyoutube.com

Key benefits and applications for carbamate production include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. ufluidix.com

Improved Safety: The small reaction volumes in microfluidic devices minimize the risks associated with hazardous reagents or unstable intermediates. ufluidix.com

Continuous Production: Microreactors are well-suited for continuous flow processes, which can lead to higher throughput and more consistent product quality compared to batch production. ufluidix.com A continuous synthesis of carbamates from aqueous azide (B81097) and organic acid chloride using the Curtius rearrangement has been demonstrated in a microfluidic system. ufluidix.com

Process Intensification: This approach aims to develop smaller, cleaner, and more energy-efficient processes. mdpi.compsecommunity.org Microreactors are a key enabling technology for process intensification in the chemical industry. epfl.ch

Enzymatic Synthesis: Microreactors can be used to immobilize enzymes, facilitating their use in continuous biocatalytic processes for carbamate synthesis. researchgate.netnih.gov

The adoption of microfluidic and continuous flow technologies is expected to play a crucial role in the development of more efficient and sustainable processes for the production of this compound and other carbamates.

Q & A

Q. How can researchers validate the environmental toxicity of tert-butyl carbamate byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.